molecular formula C13H13NOS B8697977 Benzenamine,5-methoxy-2-(phenylthio)-

Benzenamine,5-methoxy-2-(phenylthio)-

Cat. No. B8697977
M. Wt: 231.32 g/mol
InChI Key: AATVHJPKMCWHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338605B2

Procedure details

The product from Example 9a (2.70 g, 10.2 mmol) was reacted with SnCl2 (9.40 g, 50.0 mmol) for 22 h following the procedure from Example 1f giving the title compound as a white solid (2.28 g, 96%).
Name
product
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
9.4 g
Type
reactant
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[C:5]([N+:16]([O-])=O)[CH:4]=1.Cl[Sn]Cl>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[C:5]([NH2:16])[CH:4]=1

Inputs

Step One
Name
product
Quantity
2.7 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)SC1=CC=CC=C1)[N+](=O)[O-]
Name
Quantity
9.4 g
Type
reactant
Smiles
Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=C(C1)N)SC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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